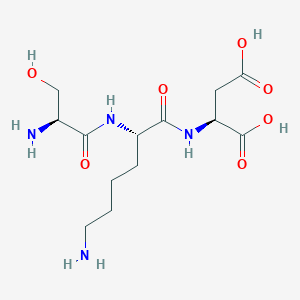

Seryl-lysyl-aspartic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111245-28-4 |

|---|---|

Molecular Formula |

C13H24N4O7 |

Molecular Weight |

348.35 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C13H24N4O7/c14-4-2-1-3-8(16-11(21)7(15)6-18)12(22)17-9(13(23)24)5-10(19)20/h7-9,18H,1-6,14-15H2,(H,16,21)(H,17,22)(H,19,20)(H,23,24)/t7-,8-,9-/m0/s1 |

InChI Key |

PPNPDKGQRFSCAC-CIUDSAMLSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |

sequence |

SKD |

Synonyms |

Ser-Lys-Asp seryl-lysyl-aspartic acid SKD tripeptide |

Origin of Product |

United States |

Biosynthesis and Endogenous Regulation of Acsdkp

Precursor Polypeptide: Thymosin-β4 (Tβ4) as the Biological Source

The primary biological source for AcSDKP is a 43-amino acid polypeptide known as Thymosin-β4 (Tβ4). physiology.orgresearchgate.netmdpi.com AcSDKP constitutes the N-terminal sequence of Tβ4, and its release requires specific enzymatic cleavage. physiology.orgahajournals.orgplos.org Tβ4 was initially identified in the thymus but is now known to be ubiquitously distributed in various tissues and the circulatory system of mammals. ahajournals.orgscholaris.ca It is recognized as a major G-actin-sequestering peptide. physiology.org The structure of Tβ4 is highly conserved across numerous mammalian species, including humans, rats, mice, and dogs. ahajournals.org The consistent presence of the AcSDKP sequence at the N-terminus of Tβ4 across these species underscores its role as the definitive precursor. physiology.orgahajournals.org

Enzymatic Generation via Prolyl Oligopeptidase (POP) and Meprin-α

The generation of AcSDKP from its precursor, Tβ4, is a multi-step enzymatic process. frontiersin.org This process involves the sequential action of two key enzymes: meprin-α and prolyl oligopeptidase (POP), also referred to as prolyl endopeptidase (PREP). frontiersin.orgphysiology.orgresearchgate.net

Initially, the metalloprotease meprin-α acts on the full-length Tβ4 polypeptide. physiology.orgmdpi.com This is a necessary first step because POP has a structural limitation that prevents it from hydrolyzing peptides longer than 30 amino acids. physiology.orgmdpi.com Meprin-α cleaves Tβ4 into smaller NH₂-terminal intermediate peptides. mdpi.com

Following this initial cleavage, prolyl oligopeptidase (POP) acts on these intermediate peptides. physiology.orgmdpi.com POP is a serine protease that specifically cleaves peptide bonds at the carboxyl-terminal of proline residues. mdpi.com By hydrolyzing the bond between Proline-4 and Aspartate-5 of the Tβ4 N-terminal sequence, POP releases the active tetrapeptide, AcSDKP. ahajournals.org Studies using specific POP inhibitors have demonstrated a significant decrease in both in vitro and in vivo levels of AcSDKP, confirming that POP is the main enzyme responsible for the synthesis of this antifibrotic peptide. ahajournals.orgnih.gov

Physiological Regulation of AcSDKP Production and Endogenous Levels

The endogenous concentration of AcSDKP is carefully regulated by the interplay between its synthesis and degradation pathways. frontiersin.orgahajournals.org The primary enzyme responsible for the degradation of AcSDKP is the angiotensin-converting enzyme (ACE), which hydrolyzes the peptide, rendering it inactive. physiology.orgresearchgate.netmdpi.comnih.gov Consequently, the use of ACE inhibitors leads to a significant increase in the plasma and tissue concentrations of AcSDKP. physiology.orgnih.govfrontiersin.orgnih.gov This suggests that some of the therapeutic benefits of ACE inhibitors may be partially mediated by the elevation of AcSDKP levels. physiology.orgnih.gov

Endogenous levels of AcSDKP play a crucial physiological role in maintaining tissue homeostasis, particularly in regulating collagen deposition. ahajournals.orgnih.gov Studies have shown that a reduction in the basal levels of AcSDKP can lead to increased collagen accumulation and the promotion of organ fibrosis in the heart and kidneys. ahajournals.orgnih.gov This indicates that AcSDKP, at its normal physiological concentrations, functions to prevent excessive collagen buildup. ahajournals.org

The regulation of AcSDKP production can also occur at the genetic level. For instance, microRNA-324-3p has been shown to suppress the expression of POP, the key enzyme for AcSDKP synthesis. frontiersin.org This suppression leads to reduced levels of AcSDKP and can contribute to increased collagen deposition. frontiersin.org Conversely, treatment with an ACE inhibitor was found to suppress miR-324-3p, thereby increasing POP expression and subsequent AcSDKP levels. frontiersin.org This highlights a complex regulatory network that controls the bioavailability of AcSDKP.

Enzymatic Interactions and Metabolic Fate of Acsdkp

Angiotensin-Converting Enzyme (ACE) as the Primary Hydrolytic Enzyme

Angiotensin-Converting Enzyme (ACE) is the principal enzyme responsible for the degradation of AcSDKP. nih.govphoenixbiotech.netresearchgate.net ACE is a zinc metalloprotease with two catalytic domains, known as the N-domain and the C-domain. nih.govnih.govnih.gov While both domains are catalytically active, AcSDKP is preferentially hydrolyzed by the N-terminal active site of ACE. nih.govahajournals.orgjci.orgfrontiersin.org This enzymatic action inactivates AcSDKP. mdpi.com

Inhibition of ACE, for instance by drugs like captopril (B1668294), blocks the hydrolysis of AcSDKP. ahajournals.orgjci.org This leads to a significant increase in the plasma and tissue concentrations of AcSDKP. nih.govahajournals.orgjci.orgfrontiersin.org For example, a single oral dose of captopril has been shown to cause a more than five-fold increase in plasma AcSDKP levels. jci.org This demonstrates that AcSDKP is a natural substrate for the N-terminal domain of ACE in vivo, confirming the physiological activity of both of ACE's catalytic sites. jci.org

The degradation of AcSDKP by ACE is a key component of its metabolic turnover. nih.govscholaris.ca The process begins with the synthesis of AcSDKP from its precursor, thymosin β4 (Tβ4), through enzymatic cleavage by meprin-α and prolyl-oligopeptidase. nih.govphoenixbiotech.net Subsequently, ACE hydrolyzes and degrades the synthesized AcSDKP. phoenixbiotech.netresearchgate.net

Substrate Specificity and N-Domain Selectivity of ACE

The interaction between ACE and AcSDKP is characterized by a notable selectivity of the enzyme's N-domain for this particular substrate. nih.govnih.govfrontiersin.orgportlandpress.com While the N- and C-domains of ACE are structurally similar, they exhibit differences in their ability to process various substrates. nih.govnih.gov AcSDKP is one of several peptides, including gonadotropin-releasing hormone and amyloid-beta peptide, that are preferentially cleaved by the N-domain. nih.govscispace.com In contrast, angiotensin I, a key player in blood pressure regulation, is primarily cleaved by the C-domain. nih.govuct.ac.za

This domain selectivity has significant physiological implications. The accumulation of AcSDKP, due to either N-domain specific inhibition or the use of non-domain-selective ACE inhibitors, is associated with antifibrotic effects. nih.govportlandpress.com This suggests that targeting the N-domain of ACE could offer therapeutic benefits in conditions characterized by fibrosis, potentially without the blood pressure-lowering effects associated with C-domain inhibition. nih.govportlandpress.com

Structural Determinants for ACE N-Domain Specificity

The specificity of the ACE N-domain for AcSDKP is determined by specific amino acid residues within the enzyme's active site. nih.govportlandpress.com Research has highlighted the importance of residues in the S₂ subsite of the N-domain in conferring this selectivity. portlandpress.com Mutagenesis studies have shown that specific residues unique to the N-domain are crucial for the high-affinity binding of N-domain selective inhibitors. nih.gov The crystal structures of the N-domain in complex with the cleavage products of AcSDKP have provided a detailed template for understanding the mechanism of substrate recognition. nih.govnih.govresearchgate.net These structures reveal the molecular basis for the N-domain's preference and can aid in the design of novel ACE inhibitors and AcSDKP analogs. nih.govnih.gov

Kinetic Characterization of ACE-AcSDKP Interactions

Kinetic studies have further elucidated the nature of the interaction between ACE and AcSDKP. These studies have confirmed the N-domain's preference for AcSDKP, although the reported degree of preference has varied. nih.govnih.gov One study reported that AcSDKP is hydrolyzed 50-fold faster by the N-domain compared to the C-domain. nih.gov Another kinetic analysis found that the individual N-domain had a turnover rate (kcat) approximately 3-fold higher than the C-domain. nih.gov The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, has been reported to be similar for both individual domains, with values of 199.6 μM for the N-domain and 138.2 μM for the C-domain in one study. nih.gov Another source reported a lower Km of 41 μmol/L for AcSDKP, similar to that of Angiotensin I. ahajournals.org

Kinetic Parameters of AcSDKP Hydrolysis by ACE Domains

| ACE Construct | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹·μM⁻¹) | Reference |

|---|---|---|---|---|

| N-domain | 199.6 | 10.3 | 0.052 | nih.gov |

| C-domain | 138.2 | 3.8 | 0.027 | nih.gov |

| Wild-type sACE (both domains) | 239.5 | 12.6 (per active site) | 0.053 | nih.gov |

| AcSDKP | 41 | N/A | N/A | ahajournals.org |

Interplay with the Renin-Angiotensin System (RAS)

The metabolism of AcSDKP is intrinsically linked to the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and electrolyte balance. nih.govnih.gov ACE is a central component of the RAS, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II (Ang II). nih.gov The fact that ACE also degrades the anti-fibrotic peptide AcSDKP highlights a crucial interaction. nih.gov

Inhibition of ACE not only blocks the production of pro-fibrotic Ang II but also prevents the breakdown of anti-fibrotic AcSDKP. nih.gov This dual action is believed to contribute to the beneficial effects of ACE inhibitors in cardiovascular and renal diseases. nih.govfrontiersin.orgscholaris.ca The interplay is further underscored by findings that in silicosis, a fibrotic lung disease, there is an inverse relationship between the levels of AcSDKP and Ang II. nih.gov Treatment with AcSDKP in a silicosis model led to a decrease in the expression of the Ang II type 1 (AT1) receptor, suggesting a regulatory feedback loop. nih.gov

Biochemical Pathways of AcSDKP Degradation and Turnover

The primary pathway for AcSDKP degradation involves its hydrolysis by ACE. nih.govscholaris.ca The turnover of AcSDKP begins with its synthesis from the precursor protein thymosin β4 (Tβ4). nih.gov This process is mediated by the sequential action of two enzymes: meprin-α and prolyl-oligopeptidase. nih.govscholaris.ca Meprin-α first cleaves Tβ4 to release smaller peptide fragments, which are then acted upon by prolyl-oligopeptidase to liberate AcSDKP. scholaris.ca

Once released, AcSDKP circulates in the plasma before being degraded, almost exclusively by the N-domain of ACE. frontiersin.orgscholaris.ca The inhibition of ACE therefore leads to a significant accumulation of AcSDKP in both plasma and urine. ahajournals.orgscholaris.ca This accumulation is a direct consequence of blocking its primary degradation pathway. scholaris.ca

Molecular Mechanisms of Acsdkp Bioactivity

Cellular Proliferation and Differentiation Modulation

AcSDKP exhibits differential effects on the proliferation of various cell types, acting as an inhibitor for some and a promoter for others. This selective activity underscores its importance in tissue homeostasis and response to injury.

AcSDKP is recognized as a potent natural inhibitor of hematopoietic stem cell proliferation. oup.comahajournals.orgoup.compeptide.comphysiology.orgnih.govresearchgate.netnih.gov It functions by preventing the entry of these primitive cells into the S-phase of the cell cycle, thereby maintaining them in a quiescent G0/G1 phase. ahajournals.org This action helps to control the proliferation of the stem cell compartment. oup.comahajournals.org The inhibitory effect of AcSDKP on hematopoietic stem cells has been observed in both murine and human cells. peptide.com Studies have shown that AcSDKP can depress the total number of progenitor cells and their entry into the cell cycle. nih.gov The hemoregulatory action of AcSDKP is specific, with the tripeptide sequence SDK being a significant component for its activity. oup.com

| Cell Type | Effect of AcSDKP | Mechanism |

| Hematopoietic Stem Cells | Inhibition of proliferation | Halts entry into S phase, maintaining cells in G0/G1 phase. |

| Murine Colony-Forming Units (Granulocyte/Macrophage) | Reduction in S-phase proportion | Prevents entry into the cell cycle. oup.com |

| High Proliferative Potential Colony-Forming Cells | Inhibition of entry into cycle | Prevents recruitment into S phase. oup.comoup.com |

AcSDKP demonstrates significant anti-proliferative effects on fibroblasts, particularly in cardiac and renal tissues. nih.govmdpi.comfrontiersin.org This inhibitory action is a key component of its anti-fibrotic properties. ahajournals.orgmdpi.comnih.govplos.org In vitro studies have confirmed that AcSDKP inhibits the proliferation of cardiac fibroblasts and subsequent collagen synthesis. ahajournals.orgmdpi.comnih.govfrontiersin.org By controlling the cell cycle, AcSDKP exerts an antiproliferative effect on renal interstitial fibroblasts. mdpi.com The mechanism involves halting the progression of cells from the G0/G1 phase to the S phase of the cell cycle. ahajournals.org Furthermore, AcSDKP has been shown to inhibit the transforming growth factor-β1 (TGF-β1)-induced differentiation of human cardiac fibroblasts into myofibroblasts, which are major producers of extracellular matrix proteins. nih.govnih.gov

| Cell Type | Effect of AcSDKP | Key Findings |

| Cardiac Fibroblasts | Inhibition of proliferation and collagen synthesis. ahajournals.orgmdpi.comnih.gov | Prevents collagen deposition in vivo. ahajournals.orgmdpi.com |

| Renal Interstitial Fibroblasts | Antiproliferative effect. mdpi.com | Controls the cell cycle. mdpi.com |

| Human Fetal Cardiac Fibroblasts | Inhibition of TGF-β1-induced differentiation into myofibroblasts. nih.govnih.gov | Suppresses expression of α-smooth muscle actin. nih.govnih.gov |

| Pulmonary Fibroblasts | Attenuation of TGF-β1-induced myofibroblast differentiation and collagen synthesis. plos.org | Decreases serum response factor (SRF) and α-SMA expression. plos.org |

In contrast to its effects on hematopoietic stem cells and fibroblasts, AcSDKP has a pro-proliferative effect on endothelial and vascular smooth muscle cells. nih.govahajournals.org This stimulating activity on endothelial cells contributes to its pro-angiogenic properties. physiology.orgnih.govnih.gov Research has demonstrated that AcSDKP stimulates endothelial cell proliferation, migration, and the formation of tube-like structures in vitro. physiology.orgnih.govnih.gov In vivo studies have further shown that AcSDKP can enhance corneal neovascularization and increase myocardial capillary density following a myocardial infarction. physiology.orgnih.govnih.gov The proliferation of vascular smooth muscle cells is also significantly stimulated by AcSDKP. ahajournals.org

| Cell Type | Effect of AcSDKP | Outcome |

| Endothelial Cells | Stimulation of proliferation and migration. physiology.orgnih.govnih.gov | Promotes angiogenesis (new blood vessel formation). nih.gov |

| Vascular Smooth Muscle Cells | Stimulation of proliferation. ahajournals.org | Contributes to vascular remodeling. |

Intracellular Signaling Pathway Regulation

The biological activities of AcSDKP are mediated through its interaction with and regulation of key intracellular signaling pathways. These pathways are crucial in controlling cellular responses such as proliferation, differentiation, and fibrosis.

A primary mechanism for the anti-fibrotic effects of AcSDKP is its inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. mdpi.comnih.govnih.gov TGF-β is a critical cytokine involved in fibrosis. mdpi.comahajournals.org AcSDKP has been shown to inhibit TGF-β1-stimulated phosphorylation of Smad2 in cardiac fibroblasts. ahajournals.org This suppression of receptor-regulated Smad (R-Smad) activation is a key step in blocking the downstream effects of TGF-β. ahajournals.orgnih.gov AcSDKP also decreases the nuclear translocation of Smad2, further disrupting the signaling cascade. mdpi.comahajournals.org In human mesangial cells, AcSDKP was found to inhibit the nuclear accumulation of Smad2 and Smad3. nih.gov One proposed mechanism for this inhibition is the nuclear export of the inhibitory Smad, Smad7, into the cytoplasm. nih.gov By interfering with this pathway, AcSDKP can reduce the expression of TGF-β target genes involved in fibrosis, such as plasminogen activator inhibitor-1 and collagen. nih.gov

| Signaling Pathway Component | Effect of AcSDKP | Cellular Context |

| Smad2 Phosphorylation | Inhibition. ahajournals.orgahajournals.org | Cardiac Fibroblasts, Human Mesangial Cells. ahajournals.orgnih.gov |

| Smad2/3 Nuclear Translocation | Decreased/Inhibited. mdpi.comahajournals.orgnih.gov | Cardiac Fibroblasts, Human Mesangial Cells. ahajournals.orgnih.gov |

| Smad7 | Promotes nuclear export to the cytoplasm. nih.gov | Human Mesangial Cells. nih.gov |

| TGF-β Responsive Gene Expression | Inhibition. nih.gov | Human Mesangial Cells. nih.gov |

Recent research has indicated that the modulation of Fibroblast Growth Factor Receptor (FGFR) pathways is an important aspect of AcSDKP's mechanism of action, particularly in the context of its anti-fibrotic and anti-endothelial-mesenchymal transition (EndMT) effects. nih.govresearchgate.net The restoration of FGFR1 expression, which can be suppressed in certain pathological conditions, has been identified as a critical event responsible for the inhibition of the TGF-β/Smad signaling pathway by AcSDKP. researchgate.net Phosphorylation of FGFR1 is considered a key mechanism for AcSDKP's action, leading to the activation of downstream signaling molecules like MAP4K4 and the production of microRNA let-7. researchgate.net This FGFR1-dependent signaling is crucial for maintaining endothelial mitochondrial biogenesis. nih.gov The activation of the AcSDKP-FGFR1 axis ultimately suppresses integrin-TGF-β receptor interactions, thereby inhibiting EndMT. researchgate.net

Attenuation of MEK-ERK Signaling

Seryl-lysyl-aspartic acid (AcSDKP) has been shown to exert its anti-inflammatory and anti-fibrotic effects in part through the attenuation of the Mitogen-activated protein kinase kinase (MEK)-Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases.

In the context of intestinal inflammation, AcSDKP has been demonstrated to inhibit the expression of proinflammatory factors in intestinal epithelial cells by reducing the activation of MEK-ERK signaling. mdpi.com Specifically, it has been observed to downregulate the phosphorylation of both MEK and ERK. mdpi.com This inhibitory action on the MEK-ERK pathway is a key mechanism behind its ability to mitigate intestinal mucosal inflammation. mdpi.comfrontiersin.org

Furthermore, in cardiac fibroblasts, AcSDKP has been found to suppress ERK1/2 phosphorylation. mdpi.commdpi.com This suggests that its inhibitory effects on cardiac fibrosis are at least partially mediated through the inhibition of the ERK MAP kinase pathway. mdpi.commdpi.com The anti-fibrotic properties of AcSDKP have also been linked to the inhibition of the p44/42 mitogen-activated protein kinase (MAPK) pathway in models of renal fibrosis. nih.gov In a rat model of silicosis, AcSDKP was shown to ameliorate pulmonary fibrosis by inhibiting the TGF-β1-induced Ras-Raf-ERK1/2 signaling pathway. nih.gov

Table 1: Effect of AcSDKP on MEK-ERK Signaling Pathway Components

| Cell/Tissue Type | Condition | Effect of AcSDKP | Key Findings |

|---|---|---|---|

| Intestinal Epithelial Cells | TNF-α induced inflammation | Inhibition | Downregulated phosphorylation of MEK and ERK. mdpi.com |

| Human Cardiac Fibroblasts | TGF-β1 stimulation | Inhibition | Suppressed ERK1/2 phosphorylation. mdpi.commdpi.com |

| Kidney (in vivo) | Unilateral Ureteral Obstruction | Inhibition | Ameliorated interstitial fibrosis by inhibiting the p44/42 MAPK pathway. nih.gov |

| Lung (in vivo) | Silicosis | Inhibition | Ameliorated pulmonary fibrosis by inhibiting the TGF-β1-induced Ras-Raf-ERK1/2 signaling pathway. nih.gov |

Suppression of Lysyl Oxidase (LOX) Expression

A significant aspect of the anti-fibrotic mechanism of this compound (AcSDKP) involves the suppression of lysyl oxidase (LOX) expression. LOX is a crucial enzyme responsible for the cross-linking of collagen and elastin, a process that is fundamental to the formation and stabilization of the extracellular matrix and is often upregulated in fibrotic conditions.

In a model of angiotensin II-induced hypertension, AcSDKP was shown to prevent the increase in both cross-linked and total collagen in the heart. nih.gov This effect was attributed to its ability to down-regulate the expression of LOX mRNA and the protein expression of lysyl oxidase-like 1 (LOXL1). nih.gov This finding directly links the anti-fibrotic action of AcSDKP to the modulation of collagen cross-linking through the suppression of the LOX enzyme system. nih.gov

The mechanism underlying this suppression is believed to be associated with a reduction in the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) and a decrease in the infiltration of inflammatory cells, such as lymphocytes and macrophages. nih.gov Furthermore, research indicates that AcSDKP suppresses the angiotensin II-dependent up-regulation of LOX mRNA expression. mdpi.com

Table 2: Impact of AcSDKP on Lysyl Oxidase and Related Factors

| Experimental Model | Key Effect of AcSDKP | Associated Mechanisms |

|---|---|---|

| Angiotensin II-induced hypertension in rats | Prevented increases in cross-linked and total cardiac collagen. nih.gov | Down-regulated LOX mRNA and LOXL1 protein expression. nih.gov |

| Angiotensin II-induced hypertension in rats | Reduced TGF-β1 expression. nih.gov | Contributed to the suppression of LOX expression. nih.gov |

| Angiotensin II-induced hypertension in rats | Decreased infiltration of CD4+/CD8+ lymphocytes and macrophages. nih.gov | Correlated with the reduction in LOXL1 expression. nih.gov |

Mechanisms of Anti-Apoptotic Action

This compound (AcSDKP) exhibits significant anti-apoptotic properties, contributing to its protective effects in various tissues. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases.

AcSDKP has been reported to inhibit apoptosis induced by various cytotoxic stresses. physiology.org One of the proposed mechanisms for its anti-apoptotic action is its ability to mediate a G0/G1 cell cycle arrest, which in turn prevents subsequent DNA breakage and apoptosis during the S phase of the cell cycle. mdpi.com This suggests a role for AcSDKP in maintaining cellular integrity in the face of damaging stimuli. The anti-apoptotic functions of AcSDKP are considered to be an important component of its therapeutic potential in conditions characterized by excessive cell death. physiology.orgresearchgate.net

Mechanisms of Angiogenesis Promotion

This compound (AcSDKP) is a potent mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. mdpi.comnih.gov This pro-angiogenic activity is crucial for tissue repair and regeneration.

The pro-angiogenic effects of AcSDKP are multifaceted and include the stimulation of endothelial cell proliferation, migration, and the formation of capillary-like structures in vitro. mdpi.comnih.gov In vivo studies have confirmed these findings, demonstrating that AcSDKP enhances neovascularization in various models, such as the rat cornea and in the heart following myocardial infarction. nih.gov

While the precise molecular mechanisms are still under investigation, it has been suggested that the angiogenic response induced by AcSDKP may be linked to the activation of the VEGF/AKT pathway. nih.gov However, one study indicated that AcSDKP does not directly increase the expression of Vascular Endothelial Growth Factor (VEGF) in fibroblasts, suggesting that its pro-angiogenic effects might be mediated through indirect mechanisms or other signaling pathways. nih.gov Another proposed mechanism involves the enhanced release of matrix metalloproteinase (MMP)-1, an enzyme involved in the degradation of the extracellular matrix, which is a critical step in angiogenesis. mdpi.com

Table 3: Pro-Angiogenic Activities of AcSDKP

| In Vitro Effects | In Vivo Effects | Potential Mechanisms |

|---|---|---|

| Stimulates endothelial cell proliferation. mdpi.comnih.gov | Enhances corneal neovascularization. nih.gov | Activation of the VEGF/AKT pathway. nih.gov |

| Promotes endothelial cell migration. mdpi.comnih.gov | Increases myocardial capillary density post-myocardial infarction. nih.gov | Enhanced release of matrix metalloproteinase (MMP)-1. mdpi.com |

| Induces tube formation. mdpi.comnih.gov | Promotes angiogenesis in the chicken embryo chorioallantoic membrane. mdpi.com |

Immunomodulatory Mechanisms

This compound (AcSDKP) is a naturally occurring immunomodulatory peptide with significant anti-inflammatory properties. mdpi.comnih.gov Its ability to modulate the immune response is a cornerstone of its therapeutic effects in a variety of inflammatory and fibrotic diseases.

The immunomodulatory actions of AcSDKP are characterized by the inhibition of macrophage activation and migration. nih.gov It has been shown to reduce the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from activated macrophages. nih.gov In models of silicosis, AcSDKP treatment has been found to reduce the number of activated macrophages. nih.govnih.gov

Furthermore, AcSDKP appears to play a role in macrophage polarization, a process where macrophages adopt different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2) in response to microenvironmental cues. By influencing this balance, AcSDKP can help to resolve inflammation and promote tissue repair. In the context of endothelial cells, AcSDKP can inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1), which is crucial for the adhesion and transendothelial migration of leukocytes to sites of inflammation. This action is mediated through the inhibition of IκB kinase and subsequent NF-κB activation.

Table 4: Immunomodulatory Effects of AcSDKP

| Target Cell/Process | Effect of AcSDKP | Molecular Mechanism |

|---|---|---|

| Macrophages | Inhibition of activation and migration. nih.gov | Reduced release of TNF-α. nih.gov |

| Macrophages | Reduction in number in silicotic granulomas. nih.gov | |

| Endothelial Cells | Inhibition of ICAM-1 expression. | Inhibition of IκB kinase and NF-κB activation. |

| Inflammatory Response | Attenuation of intestinal mucosal inflammation. mdpi.com | Inhibition of MEK-ERK signaling. mdpi.com |

| Macrophage Polarization | Modulation of macrophage phenotype. | Influences the balance between M1 and M2 macrophages. |

Biological Roles and Physiological Impact of Acsdkp

Antifibrotic Effects in Organ Systems

AcSDKP has demonstrated potent antifibrotic properties across multiple organs, including the heart, kidneys, liver, and lungs. Its primary mechanism of action involves the inhibition of key pro-fibrotic pathways, leading to a reduction in excessive extracellular matrix deposition and preservation of organ function.

Cardiac Fibrosis Remodeling

AcSDKP has been extensively studied for its beneficial effects on cardiac fibrosis, a condition characterized by the excessive deposition of collagen in the heart muscle, leading to stiffness and impaired function. Research has shown that AcSDKP can both prevent and reverse cardiac fibrosis in various preclinical models of heart disease. nih.govnih.govnih.govresearchgate.netnih.gov

In models of hypertension and myocardial infarction, administration of AcSDKP has been shown to significantly reduce collagen deposition in the left ventricle. nih.govnih.govphysiology.orgnih.gov This effect is largely attributed to its ability to inhibit the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for collagen production. nih.govnih.govnih.govahajournals.org

The underlying molecular mechanisms of AcSDKP's antifibrotic action in the heart involve the downregulation of key pro-fibrotic signaling molecules. Notably, AcSDKP has been found to decrease the expression of transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF), two potent cytokines that drive fibrosis. nih.govnih.govnih.gov Furthermore, it interferes with the TGF-β signaling cascade by inhibiting the phosphorylation of Smad2, a critical downstream mediator. nih.govahajournals.orgnih.gov By blocking these pathways, AcSDKP effectively curtails the excessive production of extracellular matrix components.

Recent studies have also highlighted the role of AcSDKP in mitigating endoplasmic reticulum (ER) stress-induced collagen production in cardiac fibroblasts, further expanding the understanding of its cardioprotective effects. spandidos-publications.com

Table 1: Summary of AcSDKP's Effects on Cardiac Fibrosis

| Experimental Model | Key Findings | References |

|---|---|---|

| Renovascular Hypertension in Rats | Reversed established left ventricular fibrosis; Decreased TGF-β and CTGF expression. | nih.govnih.govnih.gov |

| Myocardial Infarction in Rats | Prevented and reversed reactive cardiac fibrosis; Reduced macrophage infiltration and TGF-β positive cells. | nih.govphysiology.orgnih.gov |

| Aldosterone-Salt Hypertension in Rats | Prevented collagen deposition in the left ventricle. | nih.govnih.gov |

| In Vitro (Human Cardiac Fibroblasts) | Inhibited TGF-β1-induced differentiation into myofibroblasts; Suppressed Smad2 and ERK1/2 phosphorylation. | nih.govahajournals.org |

| Galectin-3-Induced Cardiac Remodeling | Prevented cardiac inflammation, fibrosis, and hypertrophy. | acs.orgmdpi.comnih.gov |

Renal Fibrosis Progression and Regression

AcSDKP has demonstrated significant therapeutic potential in mitigating renal fibrosis, a common pathway for various chronic kidney diseases leading to end-stage renal failure. The peptide exerts its protective effects by targeting multiple pathological processes within the kidney.

Studies have shown that AcSDKP can prevent and reverse renal fibrosis in different models of kidney disease. nih.govnih.gov It has been found to reduce collagen deposition in the glomeruli and tubulointerstitium, thereby preserving the structural integrity and function of the kidney. nih.gov One of the key mechanisms is the inhibition of fibroblast proliferation and their transformation into myofibroblasts, which are major contributors to the fibrotic process. nih.gov

The antifibrotic effects of AcSDKP in the kidney are also linked to its ability to modulate the TGF-β/Smad signaling pathway, a central regulator of fibrosis. nih.gov By suppressing this pathway, AcSDKP reduces the expression of profibrotic genes and the accumulation of extracellular matrix proteins. nih.gov Furthermore, AcSDKP has been shown to protect against the loss of nephrin (B609532), a critical protein for maintaining the integrity of the glomerular filtration barrier, thus reducing proteinuria, a marker of kidney damage. nih.gov

In the context of diabetic kidney disease, AcSDKP has been shown to attenuate renal fibrosis by suppressing endothelial-to-mesenchymal transition (EndMT), a process where endothelial cells transform into matrix-producing fibroblasts. researchgate.net

Table 2: AcSDKP's Impact on Renal Fibrosis

| Experimental Model | Key Findings | References |

|---|---|---|

| 5/6 Nephrectomy-Induced Hypertension in Rats | Prevented and reversed albuminuria and renal fibrosis; Decreased inflammation and glomerulosclerosis. | nih.gov |

| DOCA-Salt-Induced Hypertension in Mice | Inhibited renal collagen content and macrophage infiltration. | nih.gov |

| Dahl Salt-Sensitive Rats on High Salt Diet | Prevented loss of nephrin expression and reduced albuminuria, renal inflammation, and fibrosis. | nih.gov |

| Diabetic CD-1 Mice | Suppressed renal fibrosis via inhibition of EndMT. | researchgate.net |

Hepatic and Pulmonary Fibrosis Mitigation

The antifibrotic properties of AcSDKP extend to the liver and lungs, offering potential therapeutic avenues for chronic diseases affecting these organs.

In the liver, AcSDKP has been shown to ameliorate fibrosis in models of bile duct ligation and carbon tetrachloride-induced injury. nih.gov The mechanism of action involves the downregulation of TGF-β1, a key profibrotic cytokine, and the subsequent reduction in collagen synthesis and accumulation. nih.govnih.gov AcSDKP also inhibits the activation of hepatic stellate cells, the primary cell type responsible for scar tissue formation in the liver. nih.gov

In the context of pulmonary fibrosis, particularly in models of silicosis, AcSDKP has demonstrated both preventive and therapeutic effects. nih.govnih.gov It significantly decreases collagen deposition in lung tissues by inhibiting the TGF-β signaling pathway and interfering with the renin-angiotensin system. nih.gov A notable mechanism is the inhibition of myofibroblast differentiation from pulmonary fibroblasts, which is a critical step in the development of lung fibrosis. nih.govspandidos-publications.com Furthermore, AcSDKP has been shown to protect alveolar epithelial cells from apoptosis, a key event in the pathogenesis of silicosis. nih.gov

Table 3: AcSDKP's Effects on Hepatic and Pulmonary Fibrosis

| Organ | Experimental Model | Key Findings | References |

|---|---|---|---|

| Liver | Bile Duct Ligation in Rats | Reduced collagen accumulation; Decreased production of profibrotic cytokines. | nih.gov |

| Liver | Carbon Tetrachloride-Induced Fibrosis in Rats | Ameliorated liver fibrosis and suppressed inflammation and TGF-β signaling. | nih.gov |

| Lung | Silicosis in Rats | Decreased collagen deposition; Inhibited TGF-β signaling and myofibroblast differentiation. | nih.govnih.gov |

| Lung | In Vitro (Pulmonary Fibroblasts) | Attenuated TGF-β1-induced myofibroblast activation. | nih.gov |

Anti-Inflammatory Actions

Beyond its direct antifibrotic effects, AcSDKP also possesses potent anti-inflammatory properties that contribute to its therapeutic efficacy. By modulating the immune response, AcSDKP can reduce the chronic inflammation that often drives the fibrotic process.

Impact on Immune Cell Infiltration (e.g., Macrophages, Lymphocytes)

A key aspect of AcSDKP's anti-inflammatory action is its ability to inhibit the infiltration of immune cells, particularly macrophages and lymphocytes, into damaged tissues. physiology.org In models of cardiac and renal injury, treatment with AcSDKP has been consistently associated with a significant reduction in the number of infiltrating macrophages at the site of injury. nih.govphysiology.orgnih.gov

By reducing the accumulation of these inflammatory cells, AcSDKP helps to dampen the local inflammatory response. Macrophages, in particular, are a major source of pro-inflammatory and pro-fibrotic cytokines, and their reduction is a critical step in mitigating tissue damage.

Modulation of Pro-Inflammatory Mediators

AcSDKP also exerts its anti-inflammatory effects by directly modulating the production and activity of pro-inflammatory mediators. It has been shown to decrease the expression of TGF-β, a pleiotropic cytokine with both pro-inflammatory and pro-fibrotic functions. nih.govnih.govahajournals.org

Furthermore, in the context of myocardial infarction, AcSDKP has been found to reduce the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule involved in the recruitment of inflammatory cells to the site of injury. encyclopedia.pub By downregulating these mediators, AcSDKP can effectively interrupt the inflammatory cascade that perpetuates tissue injury and fibrosis.

Table 4: Anti-Inflammatory Actions of AcSDKP

| Aspect of Inflammation | Key Findings | References |

|---|---|---|

| Immune Cell Infiltration | Reduced macrophage infiltration in cardiac and renal tissues. | nih.govphysiology.orgnih.gov |

| Pro-Inflammatory Mediators | Decreased expression of TGF-β. | nih.govnih.govahajournals.org |

| Adhesion Molecules | Reduced expression of ICAM-1 in the heart post-myocardial infarction. | encyclopedia.pub |

Pro-Angiogenic Activity and Tissue Vascularization

Seryl-lysyl-aspartic acid, also known as AcSDKP, is an endogenous tetrapeptide recognized as a potent mediator of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. ahajournals.orgashpublications.org This pro-angiogenic activity is crucial for tissue repair and neovascularization following ischemic events. ahajournals.org Research has demonstrated that AcSDKP stimulates multiple aspects of endothelial cell function both in vitro and in vivo to promote the formation of new vasculature. ashpublications.orgnih.gov

In vitro studies have shown that AcSDKP, at nanomolar concentrations, stimulates the migration of endothelial cells and their differentiation into capillary-like structures on Matrigel, a key step in the formation of new microvascular networks. ashpublications.org Furthermore, it has been found to enhance the secretion of active matrix metalloproteinase-1 (MMP-1), an enzyme involved in the degradation of the extracellular matrix, which facilitates endothelial cell movement. ashpublications.org However, the pro-angiogenic effect of AcSDKP is not mediated by the activation of endothelial cell proliferation. ahajournals.org

The in vivo angiogenic potential of AcSDKP has been confirmed in several models. It promotes a significant angiogenic response in the chicken embryo chorioallantoic membrane (CAM) assay and induces the formation of blood vessels in Matrigel plugs implanted subcutaneously in rats. ashpublications.org Studies have also demonstrated its ability to increase vascular density. For instance, administration of AcSDKP in rats led to a greater diffusion of India ink dye in abdominal muscles, indicating increased vascularity. ashpublications.org In the context of cardiovascular disease, AcSDKP has been shown to increase myocardial capillary density and promote angiogenesis in rat hearts following myocardial infarction, which is critical for supplying blood and oxygen to ischemic tissue. nih.gov

The molecular mechanism underlying AcSDKP's pro-angiogenic effects involves the monocyte chemoattractant protein-1 (MCP-1) signaling pathway. ahajournals.org In models of hindlimb ischemia, AcSDKP was found to stimulate MCP-1 mRNA and protein levels in both cultured endothelial cells and ischemic tissue. This upregulation of MCP-1 subsequently activates the infiltration of monocytes/macrophages into the ischemic areas, which in turn promotes postischemic neovascularization. ahajournals.org

Table 1: Summary of Pro-Angiogenic Research Findings for AcSDKP

| Study Type | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| In Vitro | Endothelial Cell Culture | Stimulates migration and differentiation into capillary-like structures. | ashpublications.org |

| Enhances secretion of active matrix metalloproteinase-1 (MMP-1). | ashpublications.org | ||

| Does not activate endothelial cell proliferation. | ahajournals.org | ||

| Stimulates MCP-1 mRNA and protein levels. | ahajournals.org | ||

| In Vivo | Chicken Chorioallantoic Membrane (CAM) | Promotes a significant angiogenic response. | ashpublications.org |

| Subcutaneous Matrigel Plug (Rat) | Induces the formation of new blood vessels. | ashpublications.org | |

| Abdominal Muscle (Rat) | Increases vascular density. | ashpublications.org | |

| Myocardial Infarction (Rat Heart) | Increases myocardial capillary density. | nih.gov | |

| Hindlimb Ischemia (Mouse) | Improves postischemic neovascularization via MCP-1 pathway. | ahajournals.org |

Regulation of Cell Cycle Progression and Cellular Homeostasis

AcSDKP was first identified as a natural negative regulator of hematopoiesis, specifically inhibiting the proliferation of primitive hematopoietic stem cells. ashpublications.orgnih.govphysiology.org It plays a crucial role in cellular homeostasis by reversibly preventing the entry of these stem cells and early progenitors into the S-phase of the cell cycle. nih.gov This function helps to protect the stem cell compartment from the toxicity associated with anticancer drugs and irradiation, thereby contributing to a reduction in marrow failure. ashpublications.org

The regulatory effect of AcSDKP on the cell cycle is not limited to hematopoietic cells. Studies have also demonstrated its antiproliferative effects in renal cells. AcSDKP can control the cell cycle in renal proximal tubular epithelial cells and renal interstitial fibroblast cell lines, both of which are important in the context of renal interstitial fibrosis. researchgate.net

Beyond its direct influence on the cell cycle, AcSDKP is also involved in maintaining metabolic homeostasis, particularly within the kidney. researchgate.net The compound is an alternative substrate for the angiotensin-converting enzyme (ACE), and its levels are known to increase significantly following the administration of ACE inhibitors. researchgate.netnih.gov Research indicates that AcSDKP plays a protective role in mitochondrial function. Blockade of AcSDKP synthesis has been shown to disrupt metabolic homeostasis in the kidney. researchgate.net Conversely, AcSDKP can suppress defective metabolism-linked transformations and reduce the accumulation of extracellular matrix proteins like collagen-I and fibronectin in diabetic kidneys. researchgate.net This suggests that ACE inhibitors may exert some of their nephroprotective effects through the action of AcSDKP on renal metabolic reprogramming. researchgate.net

Table 2: Cellular Regulatory Functions of AcSDKP

| Biological Process | Cell/Tissue Type | Specific Action | Reference |

|---|---|---|---|

| Cell Cycle Progression | Hematopoietic Stem Cells | Reversibly inhibits entry into S-phase; protects from toxicity. | ashpublications.orgnih.gov |

| Renal Tubular & Fibroblast Cells | Exhibits antiproliferative effects by controlling the cell cycle. | researchgate.net | |

| Cellular Homeostasis | Kidney | Suppresses defective metabolism-linked mesenchymal transformations. | researchgate.net |

| Protects mitochondrial function and metabolic homeostasis. | researchgate.net | ||

| Various Tissues | Participates in the regulation of collagen content under normal conditions. | scilit.com |

Role in Endothelial-to-Mesenchymal Transition (EndMT) Processes

Endothelial-to-mesenchymal transition (EndMT) is a complex biological process where endothelial cells lose their specific characteristics and acquire a mesenchymal, fibroblast-like phenotype. While essential during embryonic development, EndMT can be pathologically reactivated in adults, contributing to various diseases, including organ fibrosis. nih.govnih.govmdpi.com AcSDKP has emerged as a significant endogenous peptide with anti-EndMT and antifibrotic properties. researchgate.netmdpi.com

The primary mechanism through which AcSDKP exerts its anti-EndMT effects is by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway, a key inducer of EndMT. nih.govmdpi.com This regulation is dependent on the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway. mdpi.comresearchgate.net

The process unfolds as follows:

FGFR1 Activation: AcSDKP action is initiated through the phosphorylation of FGFR1. researchgate.net

Downstream Signaling: This activation leads to the stimulation of MAP4K4 signaling and the production of the microRNA (miRNA) let-7. researchgate.net

TGF-β Pathway Inhibition: The miR-let-7 family, specifically miR-let-7b, targets the 3'UTR of the TGF-β receptor 1 (TGFβR1) mRNA, effectively downregulating its expression. researchgate.net This negative regulation of the TGF-β signaling pathway inhibits the pro-EndMT signals. nih.govresearchgate.net

In the absence of sufficient AcSDKP, FGFR1 phosphorylation is reduced, leading to decreased miR-let-7b expression and suppressed MAP4K4 signaling. This condition results in active TGF-β signaling and the promotion of EndMT processes. researchgate.net Studies using diabetic endothelial-specific FGFR1 knockout mice have confirmed this dependency; the knockout of FGFR1 conferred resistance to the anti-fibrotic and anti-EndMT effects of AcSDKP. mdpi.com Therefore, AcSDKP acts as a crucial regulator, targeting the EndMT program by inducing the FGFR1 signaling pathway in vascular endothelial cells. researchgate.net

Advanced Analytical Techniques for Acsdkp and Its Constituents

Chromatographic Separation and Quantification Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For AcSDKP and its constituent amino acids, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of peptides and amino acids due to its high resolution and sensitivity. hplc.eu Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, separating molecules based on their hydrophobicity. hplc.eu

Recent advancements have focused on the direct analysis of underivatized amino acids, which simplifies sample preparation. imtakt.comnih.gov For instance, a simultaneous HPLC-UV method has been validated for the quantification of ten underivatized essential amino acids, achieving good separation within a 25-minute run time. nih.gov The separation of polar, ionizable compounds like amino acids can be challenging, often requiring specialized columns such as mixed-mode stationary phases that combine reversed-phase and ion-exchange mechanisms. helixchrom.comhelixchrom.com The use of bio-inert HPLC systems with modified hardware surfaces can improve the recovery and resolution of analytes like peptides that are prone to interacting with stainless-steel flow paths. lcms.cz

For the analysis of AcSDKP itself, HPLC is often coupled with other detection methods, such as mass spectrometry, to achieve the necessary specificity in biological samples like human plasma. nih.gov A convenient RP-HPLC method for assaying angiotensin I-converting enzyme (ACE) inhibitory peptides has also been described, which is relevant to AcSDKP's role as a substrate for ACE. nih.govnih.gov

The following table summarizes various HPLC methods used for the analysis of amino acids, including the constituents of AcSDKP.

| Analyte(s) | HPLC Method | Column | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| 17 Amino Acids (including Aspartic Acid, Serine, Lysine) | Direct HPLC | Not specified | MS | Demonstrated a simple, rapid, and direct method without pre- or post-column derivatization, showing high sensitivity and selectivity. imtakt.com | imtakt.com |

| 10 Essential Amino Acids (including Lysine) | HPLC-UV | Not specified | UV | Achieved good separation of underivatized amino acids in a 30-minute run time. nih.gov | nih.gov |

| Plasma Amino Acids (including Aspartic Acid, Serine, Lysine) | RP-HPLC | Waters XTerra RP18 | Fluorescence | Developed a rapid method with automated online precolumn derivatization with o-phthalaldehyde. nih.gov | nih.gov |

| Arachidonic acid and Arachidonoyl ethanolamide | Mixed-Mode HPLC | Lipak | ELSD | Demonstrated retention and analysis of closely related bioactive lipids using a mixed-mode stationary phase. sielc.com | sielc.com |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are also valuable techniques for the analysis of amino acids and peptides. nih.gov GC typically requires the derivatization of polar amino acids to make them more volatile. sigmaaldrich.com Silylation is a common derivatization technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable and less moisture-sensitive derivatives. sigmaaldrich.com GC coupled with mass spectrometry (GC-MS) is a powerful tool for the detection and identification of these derivatized amino acids. mdpi.comnih.gov

Thin-Layer Chromatography (TLC) is a simple, inexpensive, and versatile method for the separation and preliminary identification of amino acids and peptides. crsubscription.combiotechbeacon.com It operates on the principle of differential adsorption, where compounds are separated based on their affinity for the stationary phase (e.g., silica gel) and the mobile phase. biotechbeacon.com The separation is quantified by the retardation factor (Rf value), which is the ratio of the distance traveled by the substance to the distance traveled by the solvent front. iitg.ac.in For visualization, a reagent such as ninhydrin is often used, which reacts with most amino acids to produce a characteristic purple color. iitg.ac.in While generally less sensitive than HPLC, TLC is useful for peptide mapping and can analyze multiple samples simultaneously. springernature.com

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS, 2-DE/MS)

Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of peptides like AcSDKP. When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides high specificity and sensitivity.

LC-MS/MS has been successfully used to confirm the presence of AcSDKP in human plasma and urine, validating the reliability of enzyme immunoassays for its measurement. nih.gov A high-throughput method using on-line solid-phase extraction LC-MS/MS has been developed for the determination of AcSDKP in human plasma, demonstrating a limit of detection of 0.05 ng/mL. nih.gov This technique is crucial for studying the peptide's pharmacokinetics and physiological levels. For quantitative analysis, stable isotope-labeled internal standards are often employed to ensure accuracy. nih.gov The fragmentation patterns of peptides in MS/MS, typically producing b and y ions from amide bond cleavage, are used for sequencing and identification. youtube.com

Two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (2-DE/MS) is a powerful proteomic approach for separating complex protein mixtures. creativebiomart.netresearchgate.net In 2-DE, proteins are separated in the first dimension by their isoelectric point and in the second dimension by their molecular weight. researchgate.net The resulting protein spots can be excised, digested (e.g., with trypsin), and the resulting peptides analyzed by MS to identify the parent protein. creativebiomart.net This technique is particularly useful for studying post-translational modifications. bio-rad.com A two-dimensional mass spectrometric method has also been developed using 15N-labeled and unlabeled peptides to enhance protein identification and de novo peptide sequencing. nih.gov

Electrophoretic Techniques: Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-performance analytical separation technique with high selectivity and efficiency. nih.gov It separates molecules based on their charge-to-size ratio in an electric field. CE is well-suited for the analysis of biologically active peptides. taylorfrancis.com Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for peptide separation. aun.edu.eg The coupling of CE with mass spectrometry (CE-MS) provides a powerful tool for peptide mapping and the analysis of protein fragments. taylorfrancis.com CE has demonstrated the ability to separate and detect isomeric peptides with very similar properties. researchgate.net

Electrochemical Detection of Constituent Amino Acids (e.g., Aspartic Acid)

Electrochemical methods offer a sensitive and often low-cost approach for the detection of specific amino acids. Voltammetric electrochemical sensors have been fabricated for the reliable detection of L-aspartic acid. nih.gov One such sensor, using a glassy carbon electrode modified with Ag-doped ZnO nanosheets, achieved a limit of detection of 3.5 ± 0.15 µM. nih.gov Another sensor based on Co3O4-ZnO nanorods reported a low limit of detection of 0.03 µM for aspartic acid. nih.gov These sensors work by detecting the electro-catalytic oxidation of the target amino acid on the surface of the modified electrode. nih.gov Electrochemical detection can also be coupled with HPLC for the analysis of amino acids in biological samples. mdpi.com Furthermore, electrochemical biosensors have been developed to measure the activity of enzymes like aspartate aminotransferase (AST) by detecting the products of the enzymatic reaction. mdpi.com

The table below details the performance of various electrochemical sensors for aspartic acid detection.

| Sensor Material | Detection Method | Limit of Detection (LOD) | Linear Range | Key Features | Reference |

|---|---|---|---|---|---|

| Ag-doped ZnO Nanosheets/GCE | Differential Pulse Voltammetry | 3.5 ± 0.15 µM | Not specified | Good stability over 20 cycles. nih.gov | nih.gov |

| Co3O4-ZnO Nanorods/GCE | Differential Pulse Voltammetry | 0.03 µM | 0.05–50 µM | High sensitivity and selectivity. nih.gov | nih.gov |

Spectroscopic and Fluorescent Recognition Techniques

Spectroscopic techniques, particularly those based on fluorescence, provide sensitive methods for studying peptides and their interactions. nih.gov Fluorescence spectroscopy can measure the intrinsic fluorescence of aromatic amino acid residues or the fluorescence of attached dyes, which can change in response to conformational changes or binding events. springernature.com This allows for the investigation of peptide structure and dynamics. researchgate.netunito.it

Synthetic peptide-based fluorescent probes have gained significant interest as they can be designed for specific biological applications. nih.gov These probes often incorporate environmentally sensitive fluorophores that exhibit changes in their fluorescence properties upon binding to a target molecule. nih.gov For instance, fluorescent microparticles have been constructed for the highly selective detection of L-glutamic acid and L-aspartic acid, utilizing principles of aggregation-induced emission and Förster resonance energy transfer (FRET). rsc.org

Chiral Analysis of Amino Acid Stereoisomers within Peptides

The stereochemical configuration of amino acids is a critical determinant of the structure and function of peptides. In the context of seryl-lysyl-aspartic acid (AcSDKP), the chirality of its constituent amino acids—serine (Ser), lysine (B10760008) (Lys), and aspartic acid (Asp)—plays a pivotal role in its biological activity. Advanced analytical techniques are therefore essential for the separation, identification, and quantification of stereoisomers (enantiomers and diastereomers) that may be present. The potential for racemization of amino acid residues, particularly serine and aspartic acid, during peptide synthesis or under physiological conditions necessitates robust analytical methods to ensure the stereochemical integrity of AcSDKP.

The analysis of amino acid stereoisomers within a peptide like AcSDKP typically involves two primary strategies: direct analysis of the intact peptide diastereomers or indirect analysis following hydrolysis of the peptide into its constituent amino acids.

Direct Chiral Separation of Peptide Diastereomers:

High-performance liquid chromatography (HPLC) is a principal technique for the direct separation of peptide diastereomers. This approach relies on the use of chiral stationary phases (CSPs) that can differentiate between stereoisomers. Various types of CSPs have been developed for this purpose, including those based on cyclodextrins, macrocyclic antibiotics (such as teicoplanin), and crown ethers. The choice of CSP and chromatographic conditions, such as mobile phase composition and temperature, is critical for achieving optimal separation.

For a tetrapeptide like AcSDKP, the presence of a single D-amino acid residue results in a diastereomer of the native L-peptide. For instance, if the serine residue undergoes racemization, a mixture of (L-Ser)-AcSDKP and (D-Ser)-AcSDKP would exist. These diastereomers possess distinct physicochemical properties, which can be exploited for their separation by chiral HPLC.

Illustrative Data for Chiral HPLC Separation of Tetrapeptide Diastereomers:

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| L-Ser-L-Lys-L-Asp | 15.2 | - |

| D-Ser-L-Lys-L-Asp | 18.5 | 2.1 |

| L-Ser-D-Lys-L-Asp | 19.1 | 1.8 |

| L-Ser-L-Lys-D-Asp | 17.8 | 2.5 |

| Note: This data is illustrative and based on typical separations of peptide diastereomers. The actual retention times and resolutions would depend on the specific peptide, chiral stationary phase, and chromatographic conditions. |

Indirect Chiral Analysis via Amino Acid Hydrolysis:

An alternative and more common approach involves the complete hydrolysis of the peptide into its constituent amino acids, followed by the chiral analysis of the individual amino acids. This method is particularly useful for quantifying the extent of racemization at each chiral center within the peptide.

The process involves the following steps:

Peptide Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using strong acid (e.g., 6N HCl) at elevated temperatures.

Derivatization: The resulting amino acid mixture is then derivatized with a chiral derivatizing agent to form diastereomeric derivatives. Common derivatizing agents include o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

Chromatographic Separation: The diastereomeric derivatives are then separated and quantified using reversed-phase HPLC.

Research Findings on Amino Acid Racemization in Peptides:

Research has shown that aspartic acid and serine are among the more racemization-prone amino acid residues in peptides and proteins. The mechanism of aspartic acid racemization often proceeds through a succinimide intermediate, which can be influenced by the neighboring amino acid residues. Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences can be particularly susceptible to aspartimide formation and subsequent racemization.

Computational studies have suggested that serine racemization can occur through an enolization mechanism. While less rapid than aspartic acid racemization, the potential for serine to racemize, especially under harsh conditions or over long periods, is a significant consideration in the synthesis and analysis of serine-containing peptides like AcSDKP.

Mass Spectrometry in Chiral Analysis:

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the characterization of peptide stereoisomers. While enantiomers have identical mass-to-charge ratios, diastereomers can sometimes be distinguished based on differences in their fragmentation patterns in tandem mass spectrometry. Furthermore, ion mobility mass spectrometry, which separates ions based on their size and shape in the gas phase, has shown promise in differentiating peptide diastereomers.

Structural Biology and Molecular Recognition of Acsdkp

Conformational Analysis of the Tetrapeptide Structure

The three-dimensional structure and flexibility of AcSDKP are crucial determinants of its interaction with the active sites of enzymes. While high-resolution crystal structures of AcSDKP in its free form are not extensively detailed in the provided search results, its conformation when bound to Angiotensin-Converting Enzyme (ACE) has been modeled. nih.govresearchgate.net

Co-crystallization experiments with the N-domain of ACE revealed that AcSDKP fits snugly within the narrow catalytic channel of the enzyme. nih.gov This binding is facilitated by interactions between the peptide's backbone (from the P2' to P1 positions) and the active site of the ACE domain. nih.gov Computational modeling, using tools like the Rosetta FlexPepDock server, has been employed to refine the docked structure of AcSDKP within the ACE catalytic channel, providing insights into its bound conformation. nih.govresearchgate.net These models indicate that the peptide adopts a specific conformation to allow for optimal interaction with key residues in the enzyme's active site. nih.gov The structure is stabilized by a network of interactions, which positions the scissile bond (between Lys and Pro) for cleavage. nih.gov

Enzyme-Substrate Recognition: Interactions with Angiotensin-Converting Enzyme (ACE)

AcSDKP is a specific substrate for the N-terminal catalytic domain of Angiotensin-Converting Enzyme (ACE). nih.govahajournals.org High-resolution crystal structures of the N-domain of ACE in complex with the cleavage products of AcSDKP (Ac-SD and KP) have provided a detailed template for understanding the mechanism of substrate recognition. nih.govnih.gov

The recognition process involves multiple points of contact between the tetrapeptide and the enzyme's active site. The C-terminal proline residue of AcSDKP plays a critical role in anchoring the peptide within the active site. nih.gov The models built from the product complexes show that the tetrapeptide's backbone interacts with several residues within the ACE catalytic channel. nih.govresearchgate.net

Key interactions that stabilize the enzyme-substrate complex include:

Zinc Coordination: As a zinc metalloprotease, ACE utilizes a zinc ion in its active site for catalysis. nih.gov The catalytic mechanism involves a zinc-bound water molecule attacking the scissile carbonyl bond of the substrate. nih.gov

Hydrogen Bonding: Specific amino acid residues within the active site form hydrogen bonds with the peptide backbone of AcSDKP, ensuring proper orientation for cleavage. nih.govresearchgate.net

Stabilization of Intermediates: Residues such as Tyr501 are proposed to stabilize the tetrahedral intermediate formed during peptide bond hydrolysis. nih.gov

Kinetic studies have confirmed the preference of the N-domain of ACE for AcSDKP, although this preference is less pronounced than some earlier reports suggested. nih.gov The turnover rate of the individual N-domain for AcSDKP is approximately three times higher than that of the C-domain. researchgate.net

| ACE Construct | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

|---|

Data derived from kinetic analysis of individual N- and C-domain constructs of ACE. researchgate.net

Structure-Activity Relationship (SAR) Studies of AcSDKP and its Modified Forms

Structure-activity relationship (SAR) studies are fundamental to understanding which chemical moieties of a molecule are essential for its biological activity and for designing more potent or selective analogues. mdpi.comdrugdesign.org For AcSDKP, SAR studies have been crucial in elucidating the structural requirements for its interaction with ACE and for developing analogues with potential therapeutic applications. uct.ac.zanih.gov

The development of novel ACE inhibitors and AcSDKP analogues is informed by the detailed structural understanding of the enzyme-substrate interaction. nih.govnih.gov For instance, the knowledge that AcSDKP is a specific substrate for the N-domain has spurred interest in designing N-domain-specific ACE inhibitors. nih.gov Such inhibitors could potentially increase the levels of endogenous AcSDKP with minimal effects on blood pressure regulation, which is primarily managed by the C-domain's action on angiotensin I. nih.gov

One example of a modified form is the analogue AcSDψKP, which has been studied for its antifibrotic potential in vitro. uct.ac.za The design of such analogues often involves modifying the peptide backbone to resist cleavage by ACE, thereby prolonging its biological activity. The process of designing these peptidomimetics relies on identifying the key stereochemical features of AcSDKP's bioactive conformation when bound to its target. mdpi.com

Research and Development of Acsdkp Analogues and Derivatives

Creation of Biotinylated and Other Labeled Analogues for Target Identification

To investigate the mechanism of action, identify cellular targets, and study the distribution of AcSDKP, researchers have developed labeled analogues. These tools are crucial for biochemical and imaging studies.

Biotinylated Analogues: A biotinylated version of AcSDKP, termed "Ac-B," was created by attaching a biotin (B1667282) molecule to the side chain of the lysine (B10760008) residue. nih.govnih.gov This modification allows for easy detection and tracking using streptavidin-conjugated probes. nih.gov The design ensures that the core structure responsible for the anti-fibrotic activity is preserved. nih.gov Ac-B has been instrumental in studying the cellular uptake, entry, and distribution of the peptide, demonstrating for instance that it enters endothelial cells via a caveolae-mediated pathway. nih.govnih.gov

Radioiodinated Analogues: For receptor binding studies, a radioactively labeled analogue, ¹²⁵I-labeled 3-(p-hydroxyphenyl)-propionic acid (Hpp)-Aca-SDKP, was synthesized. nih.govnih.gov This analogue, which maintains biological activity, has been used as a specific radioligand to characterize and localize AcSDKP receptor binding sites in tissues like rat cardiac fibroblasts. nih.gov These studies were pivotal in demonstrating the existence of specific, high-affinity receptors for AcSDKP, which mediate its antifibrotic effects. nih.govnih.gov

These labeled derivatives are indispensable research tools that have provided significant insights into the pharmacology of AcSDKP.

| Labeled Analogue | Label | Purpose | Key Finding | Reference |

|---|---|---|---|---|

| Ac-SDK(biotin)P (Ac-B) | Biotin | Traceability, cellular uptake studies | Demonstrated caveolae-mediated endocytosis in endothelial cells | nih.govnih.gov |

| ¹²⁵I-labeled Hpp-Aca-SDKP | ¹²⁵I (Iodine-125) | Receptor binding assays and localization | Identified high-affinity binding sites in rat cardiac fibroblasts | nih.govnih.gov |

Evaluation of Analogues in In Vitro and In Vivo Models

The development of novel AcSDKP analogues requires rigorous testing in both laboratory and animal models to confirm their stability, bioactivity, and therapeutic potential.

In Vitro Evaluation:

Cell Proliferation Assays: Analogues are frequently tested for their ability to inhibit the proliferation of various cell types. For instance, several analogues, including those with modified peptide bonds and C-terminus amidation, have been shown to effectively reduce the proportion of murine hematopoietic progenitor cells entering the S-phase of the cell cycle, confirming that they retain the parent compound's antiproliferative activity. nih.govnih.gov

Anti-fibrotic Activity: The anti-fibrotic effects are often assessed in cell culture models. For example, the analogue Hpp-Aca-SDKP was shown to inhibit endothelin-1-stimulated collagen synthesis in cultured rat cardiac fibroblasts in a dose-dependent manner. nih.gov Similarly, AcSDKP has been found to inhibit tunicamycin-induced collagen production in human cardiac fibroblasts by attenuating endoplasmic reticulum stress. frontiersin.org The biotinylated analogue, Ac-B, demonstrated an anti-epithelial-mesenchymal transformation (EMT) effect in A549 lung cells, a key process in fibrosis. nih.gov

Enzyme Stability Assays: The primary goal of many modifications is to increase resistance to ACE. The stability of analogues is directly tested by incubating them with ACE and measuring the amount of residual peptide over time using techniques like HPLC. acs.org

In Vivo Evaluation:

Models of Fibrosis: The efficacy of analogues is evaluated in various animal models of organ fibrosis. In a rat model of silicosis, the biotinylated peptide Ac-B was shown to have an anti-fibrotic effect by preventing the increase in α-smooth muscle actin (α-SMA) expression, a marker of myofibroblast differentiation. nih.gov Studies in hypertensive rat models have demonstrated that AcSDKP and its analogues can reduce collagen deposition in the heart and kidney, highlighting their potential to ameliorate end-organ damage. researchgate.netnih.govmdpi.com

Models of Inflammation: The anti-inflammatory properties of AcSDKP are also studied in vivo. For example, exogenous AcSDKP administration has been shown to significantly attenuate intestinal mucosal inflammation in mouse models of colitis. researchgate.net

These preclinical evaluations are essential for selecting the most promising candidates for further development. The findings from these models confirm that rationally designed analogues can offer enhanced stability while retaining or even improving the therapeutic activities of the native AcSDKP peptide.

| Analogue/Derivative | Model Type | Model Details | Observed Effect | Reference |

|---|---|---|---|---|

| Pseudopeptide analogues (e.g., Ac-Ser-Asppsi(CH2-NH)Lys-Pro) | In Vitro | Murine hematopoietic stem cells | Inhibited entry of cells into S-phase (antiproliferative) | nih.gov |

| Hpp-Aca-SDKP | In Vitro | Rat cardiac fibroblasts | Inhibited endothelin-1-stimulated collagen synthesis | nih.gov |

| Ac-SDK(biotin)P (Ac-B) | In Vitro | A549 lung cells | Showed anti-epithelial-mesenchymal transformation (EMT) effects | nih.gov |

| Ac-SDK(biotin)P (Ac-B) | In Vivo | Rat model of silicosis | Prevented increases in α-SMA expression, reducing fibrosis | nih.gov |

| AcSDKP | In Vivo | Mouse model of colitis | Attenuated clinical symptoms and intestinal inflammation | researchgate.net |

| AcSDKP | In Vivo | Hypertensive rat models | Reduced left ventricle collagen deposition | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.